Home > Products > Building Blocks P2143 > 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid - 1171330-18-9

1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Catalog Number: EVT-1677059
CAS Number: 1171330-18-9
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline

    Compound Description: This compound serves as a precursor to the schistosomicide, UK-3883. In various species, it undergoes metabolic conversion to its 6-hydroxymethyl analog, exhibiting enhanced schistosomicidal activity compared to the parent drug [].

    Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The presence of different substituents on the tetrahydroquinoline ring, such as the isopropylaminomethyl group at position 2, a methyl group at position 6, and a nitro group at position 7, highlights the potential for modifications at these positions to influence biological activity .

6-Hydroxymethyl-2-isopropylaminomethyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK-3883)

    Compound Description: This metabolite of 2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline demonstrates potent in vivo schistosomicidal activity, surpassing the parent drug's efficacy [].

    Relevance: This metabolite, formed by the hydroxylation of the 6-methyl group of 2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, highlights the significant impact of substituent modifications on biological activity. The presence of the hydroxymethyl group at position 6, while maintaining the core tetrahydroquinoline structure present in 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, suggests the potential for exploring similar modifications in the context of other biological activities .

2-Isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid

    Compound Description: This metabolite of oxamniquine is produced during the drug's first-pass metabolism in the gut wall, specifically through oxidation before or during absorption [].

    Relevance: This compound shares a close structural resemblance to 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, possessing the same core tetrahydroquinoline structure and a carboxylic acid substituent at position 6. The key difference lies in the presence of an isopropylaminomethyl group at position 2 and a nitro group at position 7 in this metabolite, in contrast to the 3-methylbenzyl group at position 1 and the oxo group at position 2 in the target compound. This comparison highlights the significance of substituent variations in influencing the pharmacological properties and metabolic fate of these compounds .

N-Acetyl-4-oxo-1,2,3,4-tetrahydro-chinolin-carbonsaure-(2)

    Compound Description: This compound serves as a starting material in the synthesis of Kynurenic acid [].

    Relevance: This compound shares the 1,2,3,4-tetrahydroquinoline core and the presence of a carboxylic acid group, albeit at a different position, with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This structural similarity highlights a potential synthetic route to derivatives of the target compound, focusing on modifications at the nitrogen atom and variations in the position of the carboxylic acid substituent .

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

    Compound Description: This compound serves as a key chiral intermediate in the synthesis of the antibacterial agent (S)-(-)-Nadifloxacin [, ].

    Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, emphasizing the relevance of this scaffold in medicinal chemistry. The presence of fluorine atoms at positions 5 and 6, along with a methyl group at position 2, highlights the potential for incorporating halogens and alkyl substituents into the structure of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid for exploring potential biological activities , .

6-Methyl-tetralon-(1)-carbonsaure-(3)

    Compound Description: This compound is the sole product of the cyclization of m-methylbenzylsuccinic acid in concentrated sulfuric acid [].

    Relevance: 6-Methyl-tetralon-(1)-carbonsaure-(3) shares the 1,2,3,4-tetrahydronaphthalene core with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, underscoring the significance of this structural motif in organic synthesis. While the target compound incorporates a nitrogen atom in the ring system and a carboxylic acid substituent at position 6, this compound lacks the nitrogen atom and has the carboxylic acid group at position 3. This comparison highlights the versatility of synthetic strategies for accessing related compounds with variations in heteroatom incorporation and substituent positioning .

(2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

    Compound Description: This compound is a glycine antagonist with potential therapeutic applications [].

    Relevance: This glycine antagonist shares the core 1,2,3,4-tetrahydroquinoline structure and the presence of a carboxylic acid group, though located at position 2, with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The presence of a chlorine atom at position 7 and a complex pyrrolidinyl substituent at position 4 in the glycine antagonist, compared to the 3-methylbenzyl and oxo groups at positions 1 and 2 in 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, suggests opportunities for exploring structure-activity relationships by introducing diverse substituents and functional groups onto the tetrahydroquinoline scaffold .

cis-N-(4-Hydroxyphenyl)-1-oxo-3-phemyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

    Compound Description: This compound serves as a key intermediate in an improved synthesis of 6-arylindenoisoquinoline derivatives [].

    Relevance: This compound, although classified as a tetrahydroisoquinoline, shares structural similarities with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, particularly in the arrangement of the carboxylic acid group and the aromatic ring fused to the heterocycle. This comparison underscores the versatility of synthetic methods for generating structurally related compounds with potentially diverse biological activities by modifying the ring size and substituents on the core scaffold .

Methyl 3,6-dihydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (TCI-CF-22-S)

    Compound Description: This newly identified compound, isolated from Djulis (Chenopodium formosanum Koidz), exhibits inhibitory effects on adipogenesis [].

    Relevance: This compound, despite having a methyl ester instead of a carboxylic acid at position 3, shares a similar structure with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Both compounds possess a 1,2,3,4-tetrahydroquinoline core with an oxo group at position 2. The presence of hydroxyl groups at positions 3 and 6, in contrast to the 3-methylbenzyl and carboxylic acid groups at positions 1 and 6 in 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, highlights the influence of different substituents on biological activity. This finding suggests potential avenues for investigating the impact of hydroxyl group incorporation into the structure of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid .

Methyl 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (TCI-CF-23-S)

    Compound Description: This novel compound, isolated from Djulis, demonstrates inhibitory effects on adipogenesis [].

    Relevance: Sharing the core structure of 1,2,3,4-tetrahydroquinoline with an oxo group at position 2 with 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, this compound also exhibits adipogenesis inhibition. The presence of a hydroxyl group at position 6 and a methyl ester at position 3, as opposed to the 3-methylbenzyl and carboxylic acid groups at positions 1 and 6 in 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, highlights the impact of distinct substituents on biological activities. These similarities encourage further research into incorporating a hydroxyl group into the structure of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and exploring its potential effects .

Overview

1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and research applications. Its molecular formula is C18H17NO3C_{18}H_{17}NO_{3}, and it has a molecular weight of approximately 295.3 g/mol. The compound features a quinoline ring structure, a carboxylic acid functional group, and a 3-methylbenzyl substituent, making it an interesting target for synthetic and pharmacological studies.

Source and Classification

This compound is classified under the category of carboxylic acids due to the presence of the carboxyl group (-COOH). Carboxylic acids are known for their acidity and are widely studied for their chemical properties and biological activities . The compound can be sourced from various chemical suppliers and is utilized in research settings for its unique structural characteristics and potential biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization to form the quinoline structure.

Technical Details

  1. Starting Materials: The synthesis may begin with commercially available aromatic aldehydes and amines.
  2. Reagents: Common reagents include acetic anhydride or similar acetylating agents, base catalysts (such as sodium acetate), and solvents like ethanol or dimethylformamide.
  3. Reaction Conditions: The reactions are often carried out under reflux conditions to facilitate cyclization and formation of the desired product.

For example, one synthesis route involves the reaction of 3-methylbenzaldehyde with an appropriate amine in the presence of an acid catalyst, followed by oxidation to introduce the ketone functionality .

Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be depicted as follows:

  • Quinoline Ring: A bicyclic structure that contributes to the compound's aromaticity.
  • Carboxylic Acid Group: Provides acidic properties and is crucial for biological activity.
  • 3-Methylbenzyl Group: Enhances lipophilicity and may influence biological interactions.

Data

  • InChI Key: SVFUFCIIOSEQIX-UHFFFAOYSA-N
  • InChI: InChI=1S/C18H17NO3/c1-12-3-2-4-13(9-12)11-19-16-7-5-15(18(21)22)10-14(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22).
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carboxylic acids and quinolines:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Forming amides through reaction with amines.
  3. Reduction: The ketone group can be reduced to an alcohol.

Technical Details

For instance, during esterification, the carboxylic acid can react with an alcohol in the presence of an acid catalyst to yield an ester . Similarly, amidation can occur under basic conditions using coupling agents like carbodiimides.

Mechanism of Action

Process

The mechanism of action for 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid largely depends on its interactions at a molecular level within biological systems:

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural features.
  2. Biological Activity: Potential activities include anti-inflammatory or antimicrobial effects based on similar quinoline derivatives.

Data

Studies have shown that quinoline derivatives can exhibit various pharmacological effects such as antibacterial and antitumor activities .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or powder.
  2. Melting Point: Specific melting point data is not readily available but can be determined through experimental methods.

Chemical Properties

  1. Solubility: Soluble in organic solvents like ethanol; limited solubility in water due to its hydrophobic nature.
  2. Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into its structural integrity and purity .

Applications

Scientific Uses

  1. Medicinal Chemistry: Used as a scaffold for developing new pharmaceuticals targeting various diseases.
  2. Research Tool: Serves as a model compound in studies exploring the reactivity of quinoline derivatives.
  3. Biological Studies: Investigated for potential therapeutic effects against infections or cancer due to its structural similarities with known bioactive compounds .

Properties

CAS Number

1171330-18-9

Product Name

1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-12-3-2-4-13(9-12)11-19-16-7-5-15(18(21)22)10-14(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22)

InChI Key

SVFUFCIIOSEQIX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.